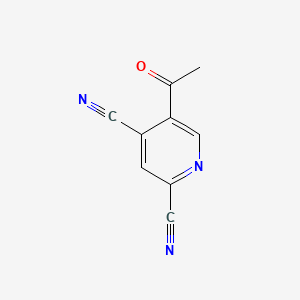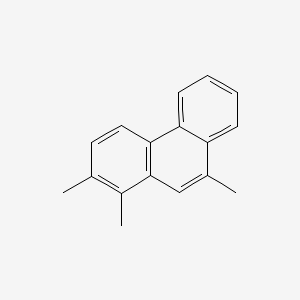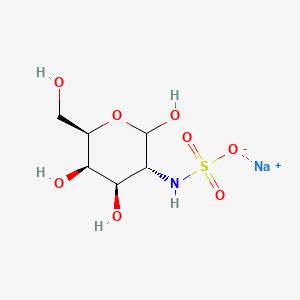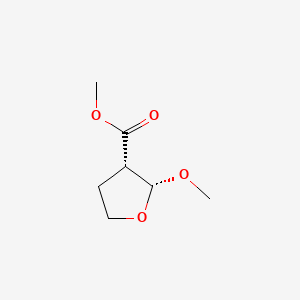
5-Acetylpyridine-2,4-dicarbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Acetylpyridine-2,4-dicarbonitrile is a heterocyclic organic compound that features a pyridine ring substituted with an acetyl group at the 5-position and two cyano groups at the 2- and 4-positions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Acetylpyridine-2,4-dicarbonitrile typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of malononitrile with acetylpyridine under basic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts, such as transition metal complexes, can also enhance the efficiency of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
化学反応の分析
Types of Reactions
5-Acetylpyridine-2,4-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The cyano groups can be reduced to amines using reducing agents like lithium aluminum hydride or hydrogen in the presence of a catalyst.
Substitution: The cyano groups can undergo nucleophilic substitution reactions with amines to form aminopyridine derivatives
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.
Substitution: Primary or secondary amines in the presence of a base such as triethylamine
Major Products Formed
Oxidation: 5-Carboxypyridine-2,4-dicarbonitrile.
Reduction: 5-Acetylpyridine-2,4-diamine.
Substitution: 5-Acetylpyridine-2,4-diaminopyridine
科学的研究の応用
5-Acetylpyridine-2,4-dicarbonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antiviral properties.
作用機序
The mechanism of action of 5-Acetylpyridine-2,4-dicarbonitrile in biological systems involves its interaction with specific molecular targets. The cyano groups can participate in hydrogen bonding and electrostatic interactions with enzymes and receptors, potentially inhibiting their activity. The acetyl group may also enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability .
類似化合物との比較
Similar Compounds
2-Acetylpyridine-3,5-dicarbonitrile: Similar structure but with cyano groups at different positions.
5-Acetylpyridine-2,6-dicarbonitrile: Similar structure but with cyano groups at the 2- and 6-positions.
2,4-Dicyanopyridine: Lacks the acetyl group but has cyano groups at the 2- and 4-positions
Uniqueness
5-Acetylpyridine-2,4-dicarbonitrile is unique due to the specific positioning of the acetyl and cyano groups, which confer distinct electronic and steric properties. These properties make it a valuable intermediate in organic synthesis and a potential candidate for various applications in materials science and medicinal chemistry .
特性
CAS番号 |
143427-68-3 |
|---|---|
分子式 |
C9H5N3O |
分子量 |
171.159 |
IUPAC名 |
5-acetylpyridine-2,4-dicarbonitrile |
InChI |
InChI=1S/C9H5N3O/c1-6(13)9-5-12-8(4-11)2-7(9)3-10/h2,5H,1H3 |
InChIキー |
AANPKTSCYBOQPR-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CN=C(C=C1C#N)C#N |
同義語 |
2,4-Pyridinedicarbonitrile, 53-acetyl- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[(6S,8S,9R,10S,11S,13S,14S,16R,17R)-17-(2-Chloroacetyl)-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] propanoate](/img/structure/B582651.png)
![2,5-Methanocyclopenta[b]pyrrole](/img/structure/B582652.png)
![(2,3-Diazabicyclo[2.2.2]oct-2-en-1-yl)methanol](/img/structure/B582653.png)


![1-Methoxy-2-formyl-3H-benzo[f]chromene](/img/structure/B582660.png)



